molecular formula C18H19FN4O4S B2798483 2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-31-3

2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2798483
CAS RN: 1251698-31-3
M. Wt: 406.43
InChI Key: GCTIFHKZLQFABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H19FN4O4S and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications

Overview of Triazolo[4,3-a]pyridin-3(2H)-ones

Triazolo[4,3-a]pyridin-3(2H)-ones, such as the specific compound , are part of a broader class of triazole derivatives, which are recognized for their wide range of biological activities. These compounds are of significant interest in the development of new pharmaceuticals due to their structural variations and the diverse biological activities they exhibit. Triazoles have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Application in Antibacterial Activity

Triazole derivatives have been explored for their potential antibacterial activities against various strains, including Staphylococcus aureus. The hybrid compounds containing 1,2,4-triazole have shown promising broad-spectrum antibacterial activity, suggesting their utility in addressing antibiotic resistance (Li & Zhang, 2021).

Role in Optical Sensors

Pyrrolidine derivatives, which are part of the chemical structure of the specified compound, have been employed in the synthesis of optical sensors due to their biological and medicinal applications. These derivatives possess the ability to form both coordination and hydrogen bonds, making them suitable for sensing applications (Jindal & Kaur, 2021).

Potential in CNS Drug Synthesis

The presence of pyrrolidine and triazole structures in compounds highlights their potential in the synthesis of drugs acting on the Central Nervous System (CNS). These functional groups contribute to the development of compounds with effects ranging from antidepressant and anxiolytic to convulsant activities, indicating the versatility of these chemical structures in drug design (Saganuwan, 2017).

properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4S/c19-14-3-5-15(6-4-14)27-12-11-23-18(24)22-13-16(7-8-17(22)20-23)28(25,26)21-9-1-2-10-21/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTIFHKZLQFABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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